molecular formula C14H11NO4S2 B2560058 [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino benzoate CAS No. 338963-51-2

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino benzoate

Cat. No.: B2560058
CAS No.: 338963-51-2
M. Wt: 321.37
InChI Key: SFPXTFGHYXTMNY-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino benzoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting properties that make it suitable for diverse scientific applications .

Properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S2/c16-13(10-4-2-1-3-5-10)19-15-12-7-9-21(17,18)14-11(12)6-8-20-14/h1-6,8H,7,9H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPXTFGHYXTMNY-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=CC=C3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=CC=C3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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